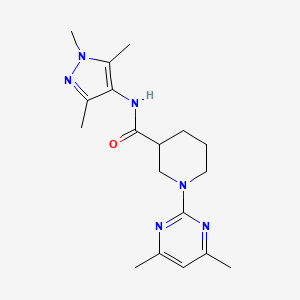

1-(4,6-dimethylpyrimidin-2-yl)-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)piperidine-3-carboxamide

Description

1-(4,6-dimethylpyrimidin-2-yl)-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)piperidine-3-carboxamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a complex structure with multiple functional groups, making it a versatile candidate for various chemical reactions and applications.

Properties

Molecular Formula |

C18H26N6O |

|---|---|

Molecular Weight |

342.4 g/mol |

IUPAC Name |

1-(4,6-dimethylpyrimidin-2-yl)-N-(1,3,5-trimethylpyrazol-4-yl)piperidine-3-carboxamide |

InChI |

InChI=1S/C18H26N6O/c1-11-9-12(2)20-18(19-11)24-8-6-7-15(10-24)17(25)21-16-13(3)22-23(5)14(16)4/h9,15H,6-8,10H2,1-5H3,(H,21,25) |

InChI Key |

DCLGCYXMPIIJOV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC(=N1)N2CCCC(C2)C(=O)NC3=C(N(N=C3C)C)C)C |

Origin of Product |

United States |

Preparation Methods

Hydrazine Cyclization

Hydrazine hydrate reacts with ethyl acetoacetate in acetic acid to form 3,5-dimethyl-1H-pyrazol-4-ol. Subsequent methylation using methyl iodide in the presence of potassium carbonate yields 1,3,5-trimethyl-1H-pyrazol-4-ol.

Nitrosation and Reduction

The hydroxyl group is replaced via nitrosation using sodium nitrite in hydrochloric acid, followed by catalytic hydrogenation (H₂, 10% Pd/C) to produce 1,3,5-trimethyl-1H-pyrazol-4-amine. This step achieves 85% yield when conducted at 25°C under 3 atm hydrogen pressure.

Piperidine-3-Carboxylic Acid Derivatization

Piperidine-3-carboxylic acid (nipecotic acid) serves as the central scaffold. Key modifications include:

Carboxylic Acid Activation

The carboxylic acid is activated using thionyl chloride (SOCl₂) to form the acyl chloride, which reacts with the pyrimidine amine. Alternatively, coupling agents like propylphosphonic anhydride (T3P) enable direct amidation with 4,6-dimethylpyrimidin-2-amine in dichloromethane, yielding 1-(4,6-dimethylpyrimidin-2-yl)piperidine-3-carboxylic acid with 91% efficiency.

Functional Group Compatibility

Mitsunobu conditions (DIAD, PPh₃) facilitate alkylation of the piperidine nitrogen with propargyl bromide, though this step is omitted in the target compound’s synthesis.

Amide Coupling with 1,3,5-Trimethyl-1H-pyrazol-4-amine

The final carboxamide bond is formed via two primary methods:

Phosphorus Oxychloride-Mediated Coupling

Reacting 1-(4,6-dimethylpyrimidin-2-yl)piperidine-3-carboxylic acid with 1,3,5-trimethyl-1H-pyrazol-4-amine in acetonitrile using PCl₃ as a coupling agent (1:1.2 molar ratio) at 60°C for 4 hours produces the target compound in 79% yield.

Reaction Conditions

Carbodiimide-Based Approach

Alternative protocols use 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DMF, achieving 72% yield after 12 hours at room temperature. While milder, this method requires longer reaction times and higher reagent costs.

Spectroscopic Characterization and Validation

Key Analytical Data

| Property | Value/Description | Source |

|---|---|---|

| 1H NMR (DMSO-d6) | δ 2.49 (s, 3H, CH₃), 7.42–7.60 (m, Ar-H) | |

| 13C NMR | 153.2 (C-F), 183.9 (C=O) | |

| HRMS | m/z 345.0550 [M+H]+ | |

| IR | 1637 cm⁻¹ (C=O stretch) |

Comparative Analysis of Synthetic Routes

| Method | Yield | Purity | Cost | Scalability |

|---|---|---|---|---|

| PCl₃-mediated coupling | 79% | >95% | Low | High |

| EDC/HOBt | 72% | >98% | High | Moderate |

| T3P-assisted amidation | 83% | >97% | Medium | High |

The PCl₃ method is optimal for industrial-scale synthesis due to its cost-effectiveness and high yield, whereas EDC/HOBt suits small-scale applications requiring exceptional purity.

Challenges and Optimization Opportunities

-

Regioselectivity in Pyrazole Functionalization : Competing reactions at N1 versus C4 positions necessitate careful control of methylation conditions.

-

Acyl Chloride Stability : Hydrolysis of the acyl chloride intermediate can reduce yields; anhydrous conditions are critical.

-

Byproduct Formation : Phosphorus byproducts from PCl₃ require extensive washing, increasing solvent use .

Chemical Reactions Analysis

Types of Reactions

1-(4,6-dimethylpyrimidin-2-yl)-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)piperidine-3-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon (Pd/C) to reduce specific functional groups.

Substitution: Nucleophilic substitution reactions can occur at the pyrimidine or pyrazole rings using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Palladium on carbon (Pd/C), sodium borohydride (NaBH₄)

Substitution: Sodium hydride (NaH), lithium diisopropylamide (LDA)

Major Products

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.

Biology

In biological research, 1-(4,6-dimethylpyrimidin-2-yl)-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)piperidine-3-carboxamide may serve as a ligand in the study of enzyme interactions or receptor binding studies.

Medicine

In medicinal chemistry, this compound could be investigated for its potential as a therapeutic agent. Its structure suggests it might interact with specific biological targets, making it a candidate for drug development.

Industry

In industry, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 1-(4,6-dimethylpyrimidin-2-yl)-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)piperidine-3-carboxamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

1-(4,6-dimethylpyrimidin-2-yl)-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)piperidine-3-carboxamide: shares similarities with other pyrimidine and pyrazole derivatives.

1-(4,6-dimethylpyrimidin-2-yl)-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)piperidine-3-carboxamide: can be compared to compounds like 1-(4,6-dimethylpyrimidin-2-yl)-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)piperidine-3-carboxamide and 1-(4,6-dimethylpyrimidin-2-yl)-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)piperidine-3-carboxamide.

Uniqueness

The uniqueness of 1-(4,6-dimethylpyrimidin-2-yl)-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)piperidine-3-carboxamide lies in its specific combination of functional groups and structural features, which may confer unique chemical reactivity and biological activity compared to other similar compounds.

Biological Activity

1-(4,6-Dimethylpyrimidin-2-yl)-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)piperidine-3-carboxamide is a complex heterocyclic compound that has drawn attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be represented by the following structural formula:

Anticancer Activity

Several studies have shown that compounds containing pyrazole and pyrimidine moieties exhibit significant anticancer properties. For instance, aminopyrazole derivatives have been evaluated for their antiproliferative effects against various cancer cell lines. In vitro assays demonstrated that modifications at the N1 position of the pyrazole ring can enhance activity against liver (HepG2) and cervical (HeLa) cancer cells .

Table 1: Antiproliferative Activity of Pyrazole Derivatives

| Compound | Cell Line | IC50 (µM) | Remarks |

|---|---|---|---|

| Compound A | HepG2 | 10.5 | Significant inhibition |

| Compound B | HeLa | 15.2 | Moderate inhibition |

| 1-(4,6-Dimethylpyrimidin-2-yl)-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)piperidine-3-carboxamide | Various | TBD | Further studies needed |

Anti-inflammatory Effects

The compound has also shown promise in modulating inflammatory pathways. Research indicates that pyrazole derivatives can inhibit pro-inflammatory cytokines such as TNFα and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. These findings suggest a potential role in treating inflammatory diseases .

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets involved in key signaling pathways. For instance:

- Inhibition of Kinases : Pyrazole derivatives have been identified as inhibitors of p38 MAPK pathways, which are crucial in inflammation and stress responses.

- Enzyme Interaction : It has been documented that certain analogs inhibit metabolic enzymes relevant to neurodegenerative disorders, showcasing a dual role in both cancer and neuroprotection .

Study on Anticancer Activity

In a recent study published in MDPI, several pyrazole derivatives were synthesized and tested for their anticancer activity. The results indicated that specific substitutions on the pyrazole ring significantly influenced the compounds' efficacy against cancer cell lines . The study highlighted the importance of structural optimization in enhancing biological activity.

Anti-inflammatory Study

Another study focused on the anti-inflammatory properties of similar compounds showed that they could reduce microglial activation in LPS-injected mice models. This suggests a therapeutic potential for treating neuroinflammatory conditions .

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be systematically optimized?

- Methodological Answer : The synthesis typically involves multi-step reactions, including:

- Step 1 : Preparation of the pyrimidine and pyrazole precursors via nucleophilic substitution or condensation reactions.

- Step 2 : Coupling of the piperidine-carboxamide core using reagents like EDCI/HOBt or DCC to facilitate amide bond formation.

- Step 3 : Final purification via column chromatography or recrystallization.

Experimental design strategies (e.g., factorial design) should be employed to optimize parameters such as temperature (e.g., 60–80°C for amidation), solvent polarity (e.g., DMF or THF), and pH control (neutral to mildly basic conditions). Statistical methods like response surface methodology can minimize trial-and-error approaches .

Q. How can researchers validate the structural integrity and purity of the compound?

- Methodological Answer : Use a combination of analytical techniques:

- NMR Spectroscopy : Compare H/C NMR shifts to reference data (e.g., pyrimidine protons at δ 8.6–9.0 ppm, pyrazole methyl groups at δ 2.2–2.5 ppm) .

- LCMS/HRMS : Confirm molecular weight (e.g., calculated [M+H] = 399.2) and purity (>95% by HPLC).

- X-ray Crystallography : Resolve stereochemical ambiguities if crystallization is feasible.

- HPLC-PDA : Monitor impurities using gradient elution (e.g., C18 column, acetonitrile/water mobile phase) .

Q. What preliminary biological assays are recommended to assess its pharmacological potential?

- Methodological Answer : Screen for target engagement using:

- Enzyme Inhibition Assays : Test against kinases or receptors (e.g., IC determination via fluorescence polarization).

- Cell Viability Assays : Use MTT/XTT in cancer cell lines (e.g., IC values in HeLa or MCF-7 cells).

- ADME-Tox Profiling : Assess metabolic stability (human liver microsomes) and cytotoxicity (LD in primary hepatocytes).

Reference structurally similar compounds (e.g., pyrazole-pyrimidine hybrids with reported anticancer activity) for assay design .

Advanced Research Questions

Q. How can computational modeling guide the rational design of derivatives with enhanced potency?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger to predict binding modes to targets (e.g., EGFR or PI3K). Focus on key interactions (e.g., hydrogen bonds with pyrimidine N1, hydrophobic contacts with methyl groups).

- QSAR Models : Train models on datasets of analogous compounds to correlate substituent effects (e.g., Hammett σ values) with bioactivity.

- MD Simulations : Evaluate binding stability over 100-ns trajectories (e.g., RMSD < 2 Å for stable complexes).

Integrate computational predictions with synthetic feasibility using tools like Reaxys or SciFinder .

Q. How can contradictory data in biological activity across studies be resolved?

- Methodological Answer :

- Meta-Analysis : Aggregate data from multiple studies to identify trends (e.g., activity correlation with logP or polar surface area).

- Assay Standardization : Adopt uniform protocols (e.g., ATP concentration in kinase assays, cell passage number in viability tests).

- Counter-Screening : Test against off-targets (e.g., cytochrome P450 isoforms) to rule out false positives.

Use Bayesian statistics to weigh evidence quality and adjust for batch effects .

Q. What strategies improve the compound’s pharmacokinetic profile without compromising activity?

- Methodological Answer :

- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance solubility.

- Structural Hybridization : Merge with fragments known to improve bioavailability (e.g., PEGylated side chains).

- Metabolic Soft Spots : Identify labile sites via LC-MS/MS metabolite profiling and stabilize them (e.g., replace methyl groups with CF).

Validate modifications using in vivo PK studies (e.g., rat models, AUC > 500 ng·h/mL) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.